Loloatin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

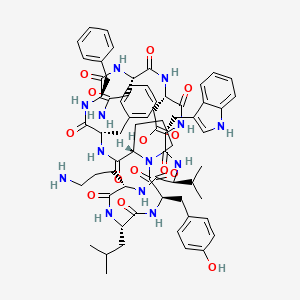

Loloatin B is a cyclic decapeptide antibiotic produced by certain strains of the bacterium Brevibacillus laterosporus. This compound has garnered significant interest due to its potent antimicrobial properties, particularly against gram-positive bacteria. This compound is part of a family of related compounds, including loloatins A, C, and D, which share similar structural features but differ in their specific amino acid sequences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of loloatin B involves the assembly of a linear decapeptide followed by cyclization. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the linear peptide, cyclization is achieved using reagents like O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Brevibacillus laterosporus strains. The bacteria are cultured in nutrient-rich media, and the production of this compound is induced under specific conditions. The compound is then extracted from the culture broth using solvent extraction techniques and purified using chromatographic methods such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Loloatin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with altered properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Loloatin B has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: The compound is studied for its antimicrobial properties and its potential use in combating antibiotic-resistant bacteria.

Medicine: this compound is being investigated for its potential therapeutic applications, particularly as an antibiotic for treating infections caused by gram-positive bacteria.

Industry: The compound’s antimicrobial properties make it a candidate for use in various industrial applications, such as preservatives and disinfectants

Wirkmechanismus

Loloatin B exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound interacts with membrane lipids and proteins, causing increased permeability and leakage of cellular contents. This mechanism is similar to other antimicrobial peptides that target the cell membrane .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Loloatin A: Shares a similar structure but differs in specific amino acid residues.

Loloatin C: Another variant with slight differences in the amino acid sequence.

Loloatin D: The least studied variant, with unique structural features.

Uniqueness of Loloatin B

This compound is unique due to its specific amino acid sequence, which imparts distinct antimicrobial properties. It is the most abundant variant produced by Brevibacillus laterosporus and has shown the highest potency against gram-positive bacteria compared to its analogs .

Eigenschaften

Molekularformel |

C67H85N13O14 |

|---|---|

Molekulargewicht |

1296.5 g/mol |

IUPAC-Name |

2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |

InChI |

InChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1 |

InChI-Schlüssel |

MIWBQDHORMXYDV-FLSVJYGXSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.